molecular formula C20H17N5O2S2 B12162887 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B12162887
M. Wt: 423.5 g/mol
InChI Key: AFTKXEGLCDUGJV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a furan-2-carboxamide core linked via a thioether bridge to a 4,6-dimethylpyrimidin-2-yl group. The thioether and pyrimidine groups may enhance metabolic stability and binding interactions, while the furan ring contributes to π-π stacking and polarity.

Properties

Molecular Formula

C20H17N5O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C20H17N5O2S2/c1-12-8-13(2)23-19(22-12)28-10-15-5-6-17(27-15)18(26)25-20-24-16(11-29-20)14-4-3-7-21-9-14/h3-9,11H,10H2,1-2H3,(H,24,25,26)

InChI Key

AFTKXEGLCDUGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific reaction conditions. For instance, the thiazole and pyrimidine rings can be synthesized separately and then linked through a thioether bond formation. The final step involves the formation of the furan-2-carboxamide moiety, which is achieved through amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro groups if present in any derivatives of the compound.

    Substitution: The heterocyclic rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its multiple heterocyclic rings suggest it might interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might have activity against certain diseases, although this would require extensive research and clinical trials.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a thiazol-2-yl scaffold substituted with pyridin-3-yl at the 4-position, a feature common to analogs in (e.g., 4d–4i ). However, critical distinctions exist in the substituents at the thiazole 5-position and the amide moiety, as outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name (Example) Thiazole 5-Substituent Amide Group Melting Point (°C) Key Spectral Data (1H/13C NMR)
Target Compound ((4,6-dimethylpyrimidin-2-yl)thio)methyl Furan-2-carboxamide N/A* Not reported in evidence
4d Morpholinomethyl 3,4-Dichlorobenzamide 182–184 δ 8.63 (pyridine-H), δ 167.2 (C=O)
4e (4-Methylpiperazin-1-yl)methyl 3,4-Dichlorobenzamide 175–177 δ 8.60 (pyridine-H), δ 166.8 (C=O)
4h Dimethylaminomethyl Isonicotinamide 168–170 δ 8.72 (pyridine-H), δ 165.5 (C=O)

*No melting point or spectral data for the target compound are provided in the evidence.

Key Structural Differences:

Thiazole 5-Substituent: The target compound features a thioether-linked pyrimidine, whereas analogs 4d–4i use aminomethyl groups (e.g., morpholine, piperazine). Thioethers may improve lipophilicity and oxidative stability compared to amine linkages . Pyrimidine’s electron-deficient aromatic system could enhance DNA/RNA binding, contrasting with the basic amines in 4d–4i, which may favor solubility and hydrogen bonding .

Amide Group :

  • The furan-2-carboxamide in the target compound introduces a smaller, more polar heterocycle versus the benzamide (e.g., 4d–4e ) or isonicotinamide (e.g., 4h ) groups. This may reduce steric hindrance and alter pharmacokinetic properties .

Physicochemical Implications :

  • Melting points for 4d–4i range from 168–184°C, correlating with their substituents’ polarity and crystallinity. The target compound’s thioether and pyrimidine groups could lower its melting point relative to 4d–4e but increase it compared to 4h .
  • The furan ring’s lower aromaticity versus benzene (in 4d–4e ) might reduce π-stacking but improve aqueous solubility .

Research Findings and Functional Implications

While biological data for the target compound are absent, insights can be inferred from structural analogs:

  • 4d–4i demonstrated confirmed purity via HRMS and NMR, suggesting synthetic feasibility for the target compound .
  • Thiazole-pyridine hybrids in 4d–4i are associated with kinase inhibition and antimicrobial activity. The target’s pyrimidine-thioether group may confer unique selectivity for enzymes like DHFR or tyrosine kinases .
  • The carboxamide linkage in 4h showed stability under physiological conditions, implying similar robustness for the furan-carboxamide in the target compound .

Biological Activity

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O2S2C_{18}H_{21}N_{5}O_{2}S_{2}, with a molecular weight of approximately 403.52 g/mol. The structure features a furan ring, a thiazole moiety, and a pyrimidine derivative, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Antitumor Activity : Thiazole and pyrimidine derivatives have shown significant anticancer properties. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against cancer cell lines. For instance, similar compounds have displayed IC50 values in the low micromolar range against various cancer types, indicating potent activity .
  • Anticonvulsant Properties : Compounds with similar structural motifs have been evaluated for anticonvulsant activity. The thiazole and pyridine components may enhance neuroprotective effects, potentially making this compound a candidate for epilepsy treatment .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or neurodegenerative diseases. Studies on related compounds have demonstrated their ability to inhibit specific targets like Lck kinase with IC50 values as low as 0.004 μM .

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally similar to 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)furan-2-carboxamide:

Activity TypeCompound ExampleIC50 Value (μM)Reference
AntitumorThiazole derivative1.61
AnticonvulsantPyridine-thiazole analog0.004
Enzyme InhibitionLck inhibitor0.004
CytotoxicityVarious cancer cell lines<10

Case Studies

Several studies have investigated the biological activity of thiazole-containing compounds:

  • Anticancer Studies : A study highlighted the cytotoxic effects of thiazole derivatives against human cancer cell lines, demonstrating significant growth inhibition and highlighting structure-activity relationships (SAR) that suggest modifications can enhance potency .
  • Neuropharmacological Research : Research into the anticonvulsant properties of similar compounds indicates that modifications at specific positions on the thiazole or pyridine rings can lead to enhanced efficacy in seizure models .
  • Enzyme Targeting : Investigations into enzyme inhibitors reveal that compounds with similar structures effectively target protein kinases involved in cancer progression, suggesting a promising avenue for therapeutic development .

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